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Compound of Interest

Compound Name: Irloxacin

Cat. No.: B1207253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Irloxacin, a fluoroquinolone

antibacterial agent, in relation to other commonly used fluoroquinolones in rodent models. The

information is compiled from various preclinical safety and toxicity studies to assist researchers

and drug development professionals in evaluating its toxicological profile.

Executive Summary
Irloxacin demonstrates a low acute toxicity profile in both mice and rats. Sub-chronic oral

administration studies in rats have identified the kidney as the primary target organ for toxicity,

with a non-toxic effect level established at 100 mg/kg/day over a 13-week period.

Developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity,

although maternal and fetal toxicity were observed at higher doses. Comparative data for other

fluoroquinolones such as Ciprofloxacin, Levofloxacin, Moxifloxacin, Norfloxacin, Ofloxacin, and

Enoxacin are presented to provide a broader context for Irloxacin's toxicity profile. Information

regarding the genotoxicity and carcinogenicity of Irloxacin is not readily available in the public

domain.

Data Presentation
Table 1: Acute Toxicity of Fluoroquinolones in Rodents
(Oral LD50)
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Fluoroquinolo
ne

Species Sex LD50 (mg/kg) Reference

Irloxacin Rat M/F >5000 [1]

Mouse M/F >5000 [1]

Ciprofloxacin Mouse - 1280.5 (i.p.) [2]

Levofloxacin Rat M 1478 [3]

F 1507 [3]

Mouse M 1881 [3]

F 1803 [3]

Moxifloxacin Rat - 1320-2045 [4]

Mouse - 435-758 [4]

Norfloxacin Rat F >2000 [5]

M: Male, F: Female, i.p.: Intraperitoneal

Table 2: Sub-chronic Oral Toxicity of Irloxacin in Rats
(13-week study)
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Dose (mg/kg/day) Key Findings Reference

100
No-Observed-Adverse-Effect

Level (NOAEL)
[1]

450

Dark or cloudy urine, increased

urinary protein, increased liver

and kidney weights, presence

of lipofuscin in kidneys.

[1]

2000

In addition to effects at 450

mg/kg: increased plasma urea,

degeneration and/or dilatation

of proximal renal tubules, and

chronic interstitial nephritis in

males.

[1]

Table 3: Developmental Toxicity of Irloxacin
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Species
Dose
(mg/kg/day)

Maternal
Toxicity

Embryo/Fet
al Toxicity

Teratogenic
ity

Reference

Rat 100 NOAEL NOAEL
None

Observed
[6]

350

Transient

stasis in body

weight gain,

increased

liver and

kidney

weights.

Decreased

fetal body

weight.

None

Observed
[6]

1000

Reduced

food

consumption,

transient

stasis in body

weight gain,

increased

liver and

kidney

weights.

Decreased

fetal and

placental

weights.

None

Observed
[6]

Rabbit 150 NOAEL NOAEL
None

Observed
[6]

350

Decreased

body weight,

food

consumption,

and fecal

output;

abortions.

Not specified
None

Observed
[6]

NOAEL: No-Observed-Adverse-Effect Level
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Experimental Protocols
Acute Oral Toxicity Study (Irloxacin)
Objective: To determine the median lethal dose (LD50) of Irloxacin following a single oral

administration in rats and mice.[1]

Methodology:

Test Species: Sprague-Dawley rats and CD-1 mice of both sexes.

Administration: A single dose of Irloxacin was administered by oral gavage.

Dosage: For the oral route, the limit test was performed at 5000 mg/kg. For the

intraperitoneal route, doses up to 2000 mg/kg were used.[1]

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14

days post-administration.

Endpoints: LD50 value, clinical signs of toxicity, and gross necropsy findings.

Sub-chronic Oral Toxicity Study (Irloxacin)
Objective: To evaluate the potential toxicity of Irloxacin following repeated oral administration

in rats for 13 weeks.[1]

Methodology:

Test Species: Sprague-Dawley rats.

Administration: Irloxacin was administered daily by oral gavage for 13 weeks.

Dosage Groups: 0 (vehicle control), 100, 450, and 2000 mg/kg/day.[1]

Observations: Clinical signs, body weight, food and water consumption, ophthalmology,

hematology, clinical chemistry, and urinalysis were monitored throughout the study.

Endpoints: NOAEL, target organs of toxicity, and histopathological changes.
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Developmental Toxicity Study (Irloxacin)
Objective: To assess the potential embryotoxic and teratogenic effects of Irloxacin in pregnant

rats and rabbits.[6]

Methodology:

Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

Administration: Irloxacin was administered orally during the period of organogenesis

(gestation day 6-15 for rats and 6-18 for rabbits).

Dosage Groups (Rats): 0, 100, 350, and 1000 mg/kg/day.[6]

Dosage Groups (Rabbits): 0, 50, 150, and 350 mg/kg/day.[6]

Endpoints: Maternal clinical signs, body weight, food consumption, reproductive parameters

(number of corpora lutea, implantations, resorptions), fetal viability, fetal weight, and external,

visceral, and skeletal fetal abnormalities.

Mandatory Visualization
Fluoroquinolone-Induced Arthropathy Signaling
Pathway
Fluoroquinolones are known to induce arthropathy, particularly in juvenile animals. A proposed

mechanism involves the chelation of magnesium ions, which are crucial for the proper function

of integrin receptors on chondrocytes. This disruption of integrin signaling can lead to

downstream effects on cell adhesion, proliferation, and extracellular matrix production,

ultimately resulting in cartilage damage.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1207253?utm_src=pdf-body
https://www.benchchem.com/product/b1207253?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9085565/
https://www.benchchem.com/product/b1207253?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9085565/
https://pubmed.ncbi.nlm.nih.gov/9085565/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Chondrocyte

Fluoroquinolone Mg2+
Chelation

Integrin Receptor

Inhibits signaling
(via Mg2+ chelation)

Required for
activation

Extracellular Matrix
(e.g., Collagen, Proteoglycans)

Binds

Focal Adhesion Kinase
(FAK)

Activates MAPK PathwayActivates

Cell Adhesion

Cell Proliferation

ECM Synthesis

Apoptosis

Leads to

Cartilage Damage

Reduced

Reduced

Reduced

Increased

Click to download full resolution via product page

Caption: Proposed signaling pathway for fluoroquinolone-induced arthropathy.

Experimental Workflow for a Rodent Sub-chronic
Toxicity Study
The following diagram illustrates a typical workflow for a 28-day or 90-day repeated-dose oral

toxicity study in rodents, a common preclinical assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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